

An In-depth Technical Guide to L-Lysine-d4: Chemical Properties and Applications

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Compound of Interest

Compound Name: *L-Lysine-d4-1*

Cat. No.: *B15140812*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of L-Lysine-d4. The information is intended to support researchers and professionals in the fields of proteomics, metabolomics, and drug development in utilizing this stable isotope-labeled amino acid.

Core Chemical Properties

L-Lysine-d4 is a deuterated form of the essential amino acid L-Lysine, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in mass spectrometry-based quantitative analysis. It is commercially available primarily in two salt forms: hydrochloride and dihydrochloride.

L-Lysine-d4 Hydrochloride

The hydrochloride salt of L-Lysine-d4 is a commonly used form for various research applications.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₁ D ₄ CIN ₂ O ₂	[1]
Molecular Weight	186.67 g/mol	[1]
CAS Number	284664-96-6	[1]
Appearance	White to off-white solid	[1]
Melting Point	263-264 °C (decomposes)	
Isotopic Purity (atom % D)	≥98%	
Chemical Purity	≥98%	
Optical Activity	[α] _{25/D} +20.7°, c = 2 in 5 M HCl	
SMILES String	Cl.[2H]C([2H])(CN)C([2H])([2H])C--INVALID-LINK--C(O)=O	
InChI Key	BVHLGVCQOALMSV-UGJIAQRQSA-N	

L-Lysine-d4 Dihydrochloride

The dihydrochloride salt offers different solubility characteristics and is also frequently used in stable isotope labeling experiments.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ D ₄ Cl ₂ N ₂ O ₂	[2]
Molecular Weight	223.13 g/mol	[2][3]
CAS Number	203633-22-1	[2][3]
Appearance	Solid, White to off-white	[2]
Isotopic Purity (atom % D)	96-98%	[3]
Chemical Purity	98%	[3]
SMILES String	NCC([2H])([2H])C([2H]) ([2H])C--INVALID-LINK-- C(O)=O.Cl.Cl	[2]
InChI Key	JBBURJFZIMRPCZ- RIZDZYNXSA-N	[4]

Chemical Structure

The deuterium atoms in L-Lysine-d₄ are located at the 4th and 5th positions of the hexanoic acid backbone. This specific labeling provides a +4 Da mass shift compared to the unlabeled L-Lysine, which is readily detectable by mass spectrometry.

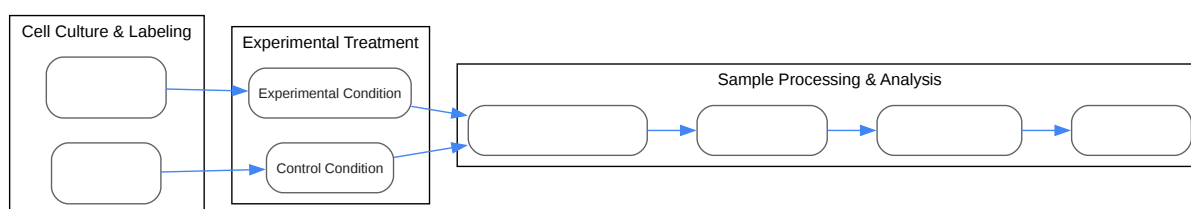
Fig. 1: Chemical structure of L-Lysine-d₄.

Experimental Protocols: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

L-Lysine-d₄ is a key reagent in SILAC-based quantitative proteomics. The SILAC method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in living cells. This allows for the differentiation and relative quantification of proteins from different cell populations by mass spectrometry.

General SILAC Workflow

- **Cell Culture:** Two populations of cells are cultured in specialized media. One population is grown in "light" medium containing natural L-Lysine, while the other is grown in "heavy" medium containing L-Lysine-d4.
- **Metabolic Labeling:** The cells incorporate the respective lysine isotopes into their proteins over several cell divisions, resulting in complete labeling of the proteome.
- **Cell Treatment:** The two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).
- **Sample Pooling:** The "light" and "heavy" cell populations are combined in a 1:1 ratio.
- **Protein Extraction and Digestion:** Proteins are extracted from the pooled sample and digested into peptides, typically using trypsin.
- **Mass Spectrometry Analysis:** The peptide mixture is analyzed by LC-MS/MS. Peptides derived from the "heavy" labeled cells will have a +4 Da mass shift for each incorporated L-Lysine-d4 compared to their "light" counterparts.
- **Data Analysis:** The relative abundance of proteins between the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.



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Fig. 2: General workflow for a SILAC experiment.

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